![molecular formula C17H13Cl2N3OS B2694075 N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide CAS No. 337354-67-3](/img/structure/B2694075.png)
N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
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Overview
Description
The compound “N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . The compound also contains chlorophenyl groups, which are aromatic rings with a chlorine atom attached, and an acetamide group, which is a functional group consisting of an acyl group attached to -NH2 .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the imidazole ring, chlorophenyl groups, and acetamide group. The presence of nitrogen, sulfur, and chlorine atoms would also likely result in a variety of polar bonds, contributing to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent atoms and groups. For example, its solubility would depend on its overall polarity, and its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Synthesis and Characterization
- A study by Nafeesa et al. (2017) involved designing and synthesizing a series of N-substituted derivatives including compounds with structural similarities to N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide. These compounds were evaluated for their antibacterial and anti-enzymatic potential, providing insights into the multifunctional applications of such molecules (Nafeesa et al., 2017).
Pharmacological Evaluation and Antimicrobial Activity
- Siddiqui et al. (2014) focused on the synthesis of N-substituted derivatives with potential antibacterial activity. Their systematic efforts led to compounds showing significant antibacterial potency against both gram-negative and gram-positive bacteria. This research highlights the role of such derivatives in developing new antibacterial agents (Siddiqui et al., 2014).
Vibrational Spectroscopic Signatures and Quantum Computational Approach
- Mary et al. (2022) characterized the antiviral active molecule with a structure similar to N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide using Raman and Fourier transform infrared spectroscopy. This study provides a deep understanding of the vibrational signatures of such compounds, offering a foundation for further exploration of their applications in various fields (Mary et al., 2022).
Molecular Docking and Cytotoxicity Studies
- Research on certain N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed their potential as antibacterial agents and moderate inhibitors of certain enzymes. This synthesis and evaluation effort showcases the therapeutic potential of such derivatives beyond their basic chemical properties (Siddiqui et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-12-3-1-11(2-4-12)15-9-20-17(22-15)24-10-16(23)21-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPNOVMVBNBJBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
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